![molecular formula C15H7F6NO2 B14081829 3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)
3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy groups and a carbonitrile group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves the introduction of trifluoromethoxy groups onto a biphenyl core, followed by the addition of a carbonitrile group. One common method involves the use of trifluoromethoxy-substituted benzene derivatives as starting materials. These derivatives undergo a series of reactions, including halogenation, coupling, and cyanation, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:
Biology: Its unique chemical properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, with research focusing on its ability to modulate biological targets and pathways.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: This compound shares the trifluoromethoxy groups but lacks the carbonitrile group, resulting in different chemical properties and applications.
2,2’-Bis(trifluoromethoxy)-1,1’-biphenyl:
Uniqueness
3’,4-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C15H7F6NO2 |
|---|---|
分子量 |
347.21 g/mol |
IUPAC名 |
2-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-3-1-2-9(7-12)10-4-5-13(11(6-10)8-22)24-15(19,20)21/h1-7H |
InChIキー |
DRPLBFBHAKQRFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


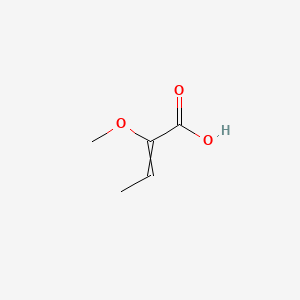
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
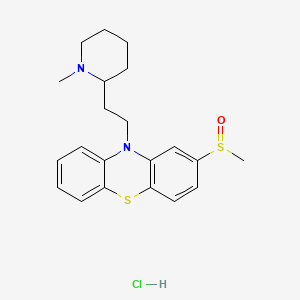
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
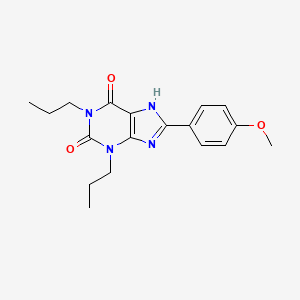


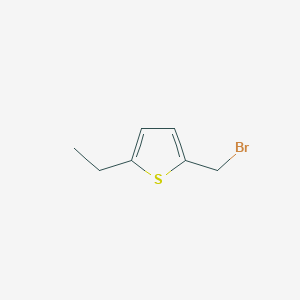

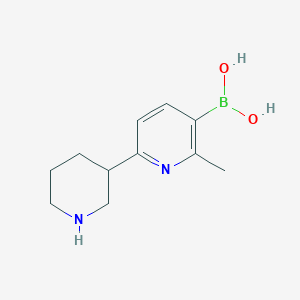
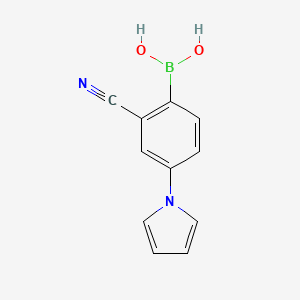
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
